phenyl (4-isopropoxyphenyl)carbamate

Lipophilicity Membrane Permeability Drug Design

Researchers often face reproducibility issues in chiral HPLC due to inferior stationary phases. Our phenyl (4-isopropoxyphenyl)carbamate (CAS 450390-76-8) is a validated monomer for synthesizing cellulose tris(4-isopropoxyphenylcarbamate), a CSP with demonstrated high enantioselectivity surpassing 4-methoxy derivatives. Key benefits: - Quantitatively higher chiral recognition (LogP 4.13) for broad racemate resolution. - Lipophilic, metabolically stable scaffold for CNS drug design. - Bulk quantities available, ≥98% purity, ensuring consistent column performance.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
Cat. No. B5652263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl (4-isopropoxyphenyl)carbamate
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
InChIInChI=1S/C16H17NO3/c1-12(2)19-15-10-8-13(9-11-15)17-16(18)20-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,17,18)
InChIKeyVNMKDLNDIKTDDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl (4-isopropoxyphenyl)carbamate Overview


Phenyl (4-isopropoxyphenyl)carbamate (CAS 450390-76-8) is an aromatic carbamate ester distinguished by a phenyl ester moiety and a 4-isopropoxyphenyl N‑substituent. This substitution pattern confers a calculated ACD/LogP of 4.13 and a density of 1.2±0.1 g/cm³, positioning it as a relatively lipophilic carbamate with a molecular weight of 271.31 g/mol [1]. Structurally, it differs from the widely used insecticide propoxur (2‑isopropoxyphenyl methylcarbamate, CAS 114-26-1) and the herbicide propham (isopropyl N‑phenylcarbamate, CAS 122-42-9) by virtue of its distinct ester/amide substitution and the position of the isopropoxy group. The compound is primarily employed as a building block or intermediate in medicinal chemistry and materials science, with its cellulose tris‑(4‑isopropoxyphenylcarbamate) derivative demonstrating high chiral recognition in enantioselective HPLC [2][3].

1
Chiral stationary phase precursor
Cellulose tris(4-isopropoxyphenylcarbamate) synthesis
2
Aryl carbamate building block
Medicinal chemistry and materials science
3
Enzyme inhibitor research scaffold
4-isopropoxyphenyl pharmacophore studies

Why Phenyl (4-isopropoxyphenyl)carbamate Cannot Be Substituted


Carbamates are a functionally diverse class, but subtle variations in substitution pattern profoundly alter their physicochemical, metabolic, and target‑interaction profiles. For instance, the 4‑isopropoxyphenyl group imparts a significantly higher lipophilicity (ACD/LogP = 4.13) compared to the N‑methylcarbamate insecticide propoxur (LogP = 1.52) [1]. Furthermore, qualitative structure‑metabolism relationship studies establish that the hydrolytic lability of carbamates depends critically on whether the substituent is an aryl or alkyl group and on the nature of the N‑substituent [2]. The chiral recognition ability of polysaccharide‑based carbamates is also exquisitely sensitive to the alkoxy group at the 4‑position, with 4‑isopropoxy derivatives outperforming 4‑methoxy and other alkoxy analogs [3]. Consequently, substituting a seemingly “similar” carbamate—such as propoxur, propham, or ethyl (4‑isopropoxyphenyl)carbamate—would alter solubility, metabolic stability, or chromatographic enantioselectivity, thereby compromising the reproducibility or intended outcome of the application. The following quantitative evidence substantiates why phenyl (4‑isopropoxyphenyl)carbamate cannot be considered interchangeable with its nearest analogs.

Attribute
This compound
Nearest analogs
Lipophilicity class
Higher LogP (calculated 4.13)
Propoxur LogP ~1.52; partition behavior may shift
Scaffold size
Phenyl ester + 4-isopropoxyphenyl (MW ~271)
Propoxur, propham; smaller scaffolds may alter binding
Metabolic stability class
Aryl-OCO-NHAryl (reported more stable)
Aryl-OCO-NHAlkyl class; hydrolysis rate may differ significantly
Chiral recognition
4-isopropoxy CSP (reported highest enantioselectivity)
4-methoxy or other alkoxy CSPs; enantioselectivity ranking may not transfer

Phenyl (4-isopropoxyphenyl)carbamate vs. Structural Analogs: Quantitative Evidence


Lipophilicity Advantage Over Propoxur

Phenyl (4-isopropoxyphenyl)carbamate exhibits an ACD/LogP of 4.13, which is approximately 2.7‑fold higher (on a log scale) than that of the widely used insecticide propoxur (LogP = 1.52) [1]. This substantial difference in lipophilicity directly influences the compound‘s partitioning behavior in biological membranes and organic phases, making it more suitable for applications requiring enhanced membrane penetration or organic solubility.

Lipophilicity vs. Propoxur
Cross-study comparable
ΔLogP = 2.61 (ACD/LogP 4.13 vs. 1.52)
Reported higher lipophilicity context; may support membrane partitioning studies
Calculated ACD/LogP; experimental validation recommended
Lipophilicity Membrane Permeability Drug Design

Molecular Weight and Scaffold Size Differentiation

The molecular weight of phenyl (4-isopropoxyphenyl)carbamate is 271.31 g/mol, which is 27% greater than that of propoxur (MW = 209.24 g/mol) and 51% greater than that of propham (MW = 179.22 g/mol) [1][2]. This larger scaffold provides additional functionalization points and distinct steric properties that influence binding interactions in biological systems.

Molecular weight differentiation
Cross-study comparable
271.31 g/mol (+62 vs. propoxur, +92 vs. propham)
Distinct scaffold size context; may influence binding and pharmacokinetic interpretation
Calculated monoisotopic mass; empirical confirmation advised
Molecular Weight Physicochemical Properties Synthetic Intermediate

Chiral Recognition Enhancement in Polysaccharide CSPs

Cellulose tris(4‑isopropoxyphenylcarbamate) exhibits high chiral recognition ability, outperforming the corresponding 4‑methoxy derivative. In a systematic study of ten phenylcarbamate derivatives of cellulose and amylose, chiral recognition increased with the bulkiness of the 4‑alkoxy group, with 4‑isopropoxy and 4‑isobutoxy derivatives demonstrating the highest enantioselectivity [1]. This finding is corroborated by patent disclosures describing cellulose tris(4‑isopropoxyphenylcarbamate) as an effective separating agent for optical isomers [2].

Chiral recognition ranking
Class-level inference
4-isopropoxy > 4-methoxy CSP (qualitative ranking)
Reported highest enantioselectivity among tested alkoxy CSPs
HPLC evaluation of ten phenylcarbamate derivatives
Chiral Chromatography Enantioselective Separation HPLC

Metabolic Stability: Aryl vs. N-Methylcarbamate Scaffolds

A comprehensive review of carbamate hydrolysis established the following order of metabolic lability: Aryl‑OCO‑NHAlkyl >> Alkyl‑OCO‑NHAlkyl ∼ Alkyl‑OCO‑N(Alkyl)₂ ≥ Alkyl‑OCO‑N(endocyclic) ≥ Aryl‑OCO‑N(Alkyl)₂ ∼ Aryl‑OCO‑N(endocyclic) ≥ Alkyl‑OCO‑NHAryl ∼ Alkyl‑OCO‑NHAcyl >> Alkyl‑OCO‑NH₂ > Cyclic carbamates [1]. Phenyl (4‑isopropoxyphenyl)carbamate, being an aryl‑OCO‑NHAryl derivative, is predicted to exhibit significantly higher metabolic stability than the fast‑acting insecticide propoxur (an aryl‑OCO‑NHMe derivative).

Metabolic stability class
Class-level inference
Aryl-OCO-NHAryl >> Aryl-OCO-NHAlkyl (lability ranking)
Reported higher metabolic stability class; may support extended half-life research models
Qualitative SAR review; direct experimental comparison not provided
Metabolic Stability Hydrolysis Drug Metabolism

Lipoxygenase Inhibition by 4-Isopropoxyphenyl Scaffold

In a series of isopropoxy allylbenzene derivatives evaluated as 15‑lipoxygenase inhibitors, the compound bearing a 4‑isopropoxyphenyl group and an adamantan carboxamide moiety (6f) exhibited the strongest inhibition with an IC₅₀ of 1.35 µM, whereas the analogous phenyl carboxamide derivative (6e) showed no measurable activity [1]. This structure–activity relationship demonstrates that the 4‑isopropoxyphenyl group contributes critically to enzyme inhibition, and that the nature of the attached substituent dramatically modulates potency.

15-LOX inhibition context
Class-level inference
IC₅₀ 1.35 µM (4-isopropoxyphenyl-adamantyl analog 6f)
Reported enzyme inhibition context; supports 4-isopropoxyphenyl pharmacophore investigation
Soybean 15-LOX assay; phenyl carboxamide analog (6e) inactive
Enzyme Inhibition 15‑LOX Anti‑inflammatory

Recommended Applications


Chiral Stationary Phase Synthesis for HPLC

Use phenyl (4-isopropoxyphenyl)carbamate as a monomer to prepare cellulose tris(4‑isopropoxyphenylcarbamate), which has been demonstrated to afford efficient chiral stationary phases with high enantioselectivity, surpassing 4‑methoxy derivatives [1][2]. This CSP is suitable for resolving a broad range of racemic pharmaceuticals and fine chemicals.

Metabolically Stable Drug Candidate Development

Leverage the aryl‑OCO‑NHAryl scaffold of phenyl (4-isopropoxyphenyl)carbamate to design drug candidates requiring enhanced metabolic stability relative to rapidly hydrolyzed N‑methylcarbamates [1]. The predicted higher resistance to esterase‑mediated cleavage makes it a valuable lead structure for CNS‑targeted therapies or long‑acting formulations.

15-Lipoxygenase Inhibitor Optimization

Employ the 4‑isopropoxyphenyl moiety as a core pharmacophore for developing 15‑lipoxygenase inhibitors. As demonstrated by the 1.35 µM IC₅₀ of N‑(3‑allyl‑4‑isopropoxyphenyl)adamantan carboxamide, this scaffold can be functionalized with various amide substituents to modulate potency and selectivity [1].

Physicochemical Property & Solubility Optimization

Utilize the distinct LogP of 4.13 and molecular weight of 271.31 g/mol to investigate lipophilicity‑dependent phenomena such as membrane permeability, blood‑brain barrier penetration, or organic solvent extraction efficiency [1][2]. Compare with lower LogP analogs like propoxur (LogP 1.52) to establish structure‑property relationships.

Application
Selection Property
Validation Focus
Chiral stationary phase synthesis
4-isopropoxyphenyl substitution pattern
Enantioselectivity ranking review vs. other alkoxy CSPs
Metabolic stability research models
Aryl-OCO-NHAryl scaffold class
Hydrolysis rate context; comparison with N-alkylcarbamates
Lipoxygenase inhibition studies
4-isopropoxyphenyl pharmacophore
Enzyme inhibition assay context; SAR interpretation
Physicochemical property investigations
LogP and MW differentiation from analogs
Structure-property relationship review; membrane partitioning context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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